N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Furan Derivative: The furan-2-ylmethyl group can be introduced through a reaction involving furan and an appropriate alkylating agent.
Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized through a series of cyclization reactions, often involving thiophene precursors and cyclopentadiene.
Pyrazole Formation: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or similar compounds.
Final Coupling: The final step involves coupling the furan, thiophene, and pyrazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-((furan-2-ylmethyl)-carbamoyl)-2-thiophen-2-yl-vinyl)-benzamide: This compound shares the furan and thiophene moieties but differs in the pyrazole and phenyl groups.
N-(3-[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid: Similar in having a furan and thiophene core but with different substituents and functional groups.
Uniqueness
N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its combination of furan, thiophene, and pyrazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H22N4O4S |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O4S/c1-13-7-8-15(19(29)10-13)17-11-18(28-27-17)22(30)26-24-21(16-5-2-6-20(16)33-24)23(31)25-12-14-4-3-9-32-14/h3-4,7-11,29H,2,5-6,12H2,1H3,(H,25,31)(H,26,30)(H,27,28) |
InChI Key |
KFYPHZLCMJQCTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.